molecular formula C21H20N2O5S B2875497 Methyl 6-methoxy-4-(2-((3-(methylthio)phenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate CAS No. 1358124-30-7

Methyl 6-methoxy-4-(2-((3-(methylthio)phenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate

Cat. No. B2875497
CAS RN: 1358124-30-7
M. Wt: 412.46
InChI Key: VPHYFCYEKDYAKE-UHFFFAOYSA-N
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Description

4-Hydroxy-2-quinolones are a class of compounds that have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .


Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .

Scientific Research Applications

Synthesis and Antituberculosis Activity

Research has demonstrated the synthesis and evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives, showcasing significant in vitro antituberculosis activity. These derivatives highlight the importance of substituents on the quinoxaline nucleus for microbial inhibition, presenting a pathway for developing new compounds with potential antituberculosis properties (Andrés Jaso et al., 2005).

Synthetic Methodologies

Efficient synthetic methodologies for creating quinoline derivatives have been developed, emphasizing the role of starting materials and reaction conditions in achieving high yields. These methods facilitate the production of pharmaceutically relevant compounds on a large scale, underscoring the versatility of quinoline structures in drug development (Markus Bänziger et al., 2000).

Novel Fluorophores

The discovery of novel fluorophores based on quinoline structures, such as 6-methoxy-4-quinolone, exhibits strong fluorescence across a wide pH range in aqueous media. These compounds are promising for biomedical analysis due to their stability and large Stokes' shift, indicating potential applications in fluorescent labeling and imaging (Junzo Hirano et al., 2004).

Crystallographic Studies

Crystallographic studies of quinoline derivatives, such as polymorphic modifications of 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveal insights into the molecular structure and interactions that contribute to their pharmacological properties. These studies assist in understanding the relationship between structure and activity, paving the way for the design of more effective therapeutic agents (S. Shishkina et al., 2018).

Catalytic Applications

Quinoline derivatives have been explored for their catalytic applications, such as in the rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. This methodology underscores the utility of quinoline structures in facilitating complex chemical transformations, relevant for synthesizing compounds with diverse biological activities (Cong Wang et al., 2018).

Future Directions

The future directions of research on 4-hydroxy-2-quinolones could involve further exploration of their synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

properties

IUPAC Name

methyl 6-methoxy-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-26-14-7-8-17-16(10-14)19(11-18(23-17)21(25)27-2)28-12-20(24)22-13-5-4-6-15(9-13)29-3/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHYFCYEKDYAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)SC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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